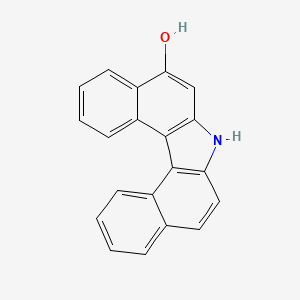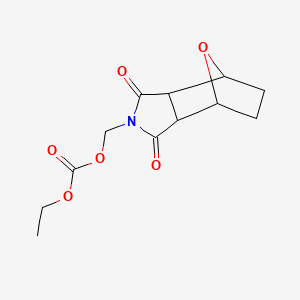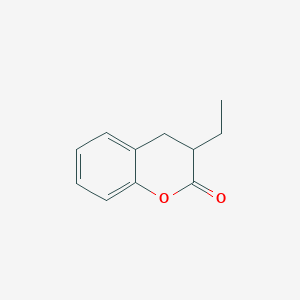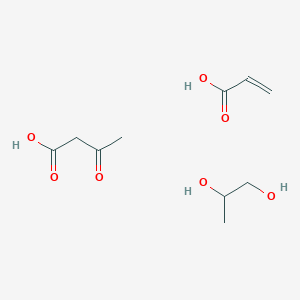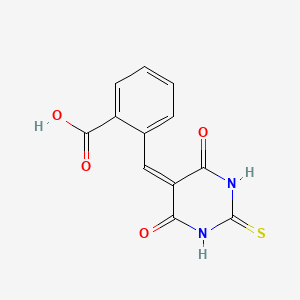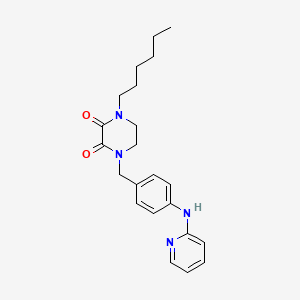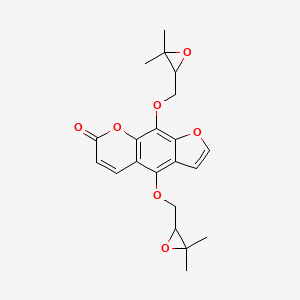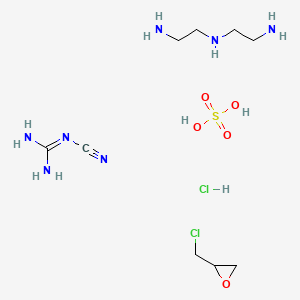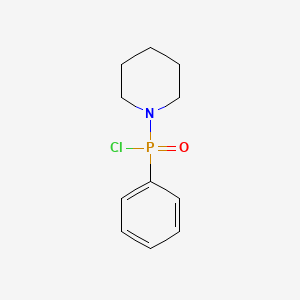
Phenylpiperidinophosphinic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpiperidinophosphinic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a piperidine ring, and a phosphinic chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylpiperidinophosphinic chloride can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic chloride with piperidine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylpiperidinophosphinic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenylphosphinic acid and piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Water or aqueous solutions of acids or bases can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, phenylphosphinic acid, and piperidine.
Wissenschaftliche Forschungsanwendungen
Phenylpiperidinophosphinic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphinic groups into molecules.
Biology: The compound can be used to study the effects of phosphinic derivatives on biological systems.
Industry: this compound can be used in the production of materials with unique properties, such as flame retardants or plasticizers.
Wirkmechanismus
The mechanism by which phenylpiperidinophosphinic chloride exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its phosphinic group. This interaction can modulate the activity of the target molecule, leading to the desired effect. The pathways involved may include inhibition or activation of specific enzymes, binding to receptors, or altering the structure of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Phenylpiperidinophosphinic chloride can be compared to other similar compounds, such as:
Phenylphosphinic chloride: Lacks the piperidine ring, making it less versatile in certain applications.
Piperidinophosphinic acid: Contains a phosphinic acid group instead of a chloride, affecting its reactivity.
Phenylpiperidine: Lacks the phosphinic chloride moiety, limiting its use in phosphinic-related reactions.
The uniqueness of this compound lies in its combination of a phenyl group, a piperidine ring, and a phosphinic chloride moiety, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
74038-31-6 |
|---|---|
Molekularformel |
C11H15ClNOP |
Molekulargewicht |
243.67 g/mol |
IUPAC-Name |
1-[chloro(phenyl)phosphoryl]piperidine |
InChI |
InChI=1S/C11H15ClNOP/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI-Schlüssel |
CAEKQHXVRJOGOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P(=O)(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


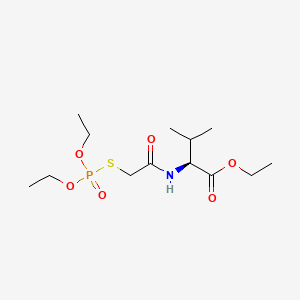

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)


